
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile” is an organic compound with the formula C22H21N3S. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen .
Molecular Structure Analysis
Thiazoles, including this compound, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Synthesis and Evaluation as Antioxidants
A study detailed the synthesis of various acrylonitriles, including derivatives similar to the compound of interest. These synthesized compounds were evaluated for their antioxidant properties. The study involved an analysis based on spectral data and X-ray crystallographic studies to confirm the structures of these acrylonitriles. The effects of these compounds on rat liver-microsomal lipid peroxidation were examined to establish a structure-activity relationship and identify potential lead compounds with antioxidant properties (Parmar et al., 1999).
Reduction to Amino Derivatives
Another research focused on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, akin to the compound , with lithium aluminum hydride. This process yielded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. The structural confirmation of these amino derivatives was achieved through X-ray diffraction analysis, demonstrating the potential for synthesizing novel derivatives with varying functional groups (Frolov et al., 2005).
Herbicidal Activity
A series of acrylates, structurally related to the compound of interest, were synthesized and evaluated for their herbicidal activities. These compounds displayed significant herbicidal effectiveness, indicating the potential of such acrylonitriles in the development of new herbicide classes. The study underscored the importance of specific substituents at certain positions of the acrylate structure for maximizing herbicidal activity (Wang et al., 2004).
Catalytic Asymmetric Conjugate Addition
Research on (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, which share a core structural motif with the compound of interest, demonstrated their utility as Michael acceptors in catalytic asymmetric conjugate additions. These reactions, mediated by phase-transfer catalysis, resulted in functionalized imines with high enantiomeric excess and as single diastereoisomers. This study highlights the compound's potential applications in asymmetric synthesis, providing a pathway to chiral molecules with significant synthetic value (Del Fiandra et al., 2016).
Propriétés
IUPAC Name |
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15(2)17-8-10-20(11-9-17)24-13-19(12-23)22-25-21(14-26-22)18-6-4-16(3)5-7-18/h4-11,13-15,24H,1-3H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPZGRYSLVFQE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

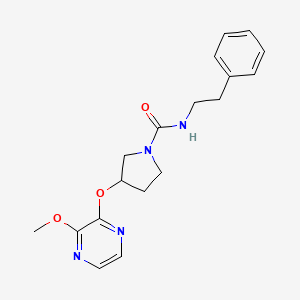
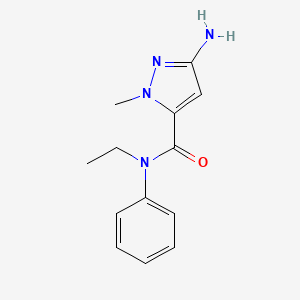
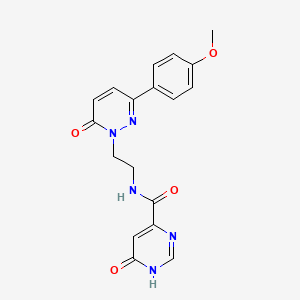
![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)
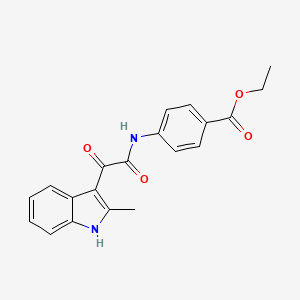

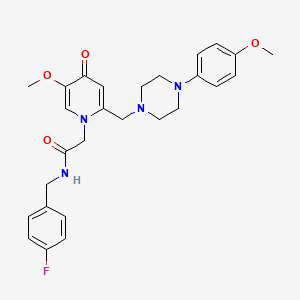


![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)
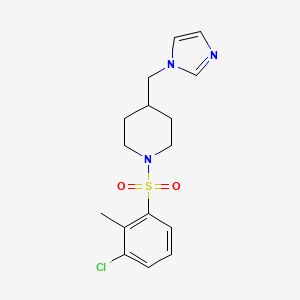
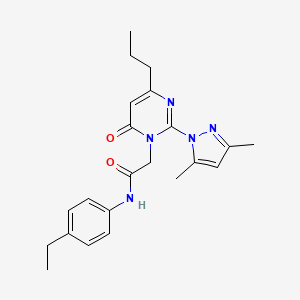

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)